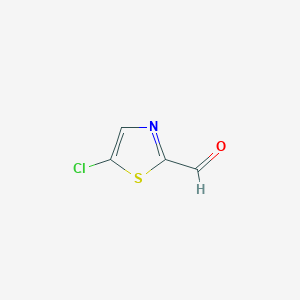
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (FPO-DHP) is an organic compound with a variety of uses in the laboratory and scientific research. It is a versatile molecule with a wide range of applications, from synthetic organic chemistry to pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
6-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is part of a class of compounds that have been synthesized and evaluated for their antibacterial activity. Specifically, derivatives characterized by a fluorine atom at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position have shown significant antibacterial potency. The antibacterial activity was most pronounced when the 1-substituent was either p-fluorophenyl or o,p-difluorophenyl, and the 7-substituent was a 3-amino-1-pyrrolidinyl group. These findings indicate the potential of these compounds in developing new antibacterial agents (Chu et al., 1986).
Potential in Anti-Cancer Drug Synthesis
The compound is an important intermediate in synthesizing biologically active anticancer drugs. A study demonstrated an efficient synthesis method for a related compound, highlighting the relevance of these compounds in cancer drug development (Zhang et al., 2019).
Role in Calcium-Channel Antagonist Activity
1,4-Dihydropyridine derivatives, related to this compound, have been studied for their potential calcium-channel antagonist activity. These compounds, by virtue of their structural features, could modulate calcium channels, suggesting their utility in cardiovascular diseases (Linden et al., 2011).
Enabling Asymmetric Synthesis
The compound has been involved in the asymmetric synthesis of related 4-aryl-substituted derivatives, showcasing a practical route for producing enantiomerically pure compounds. This aspect is crucial in the pharmaceutical industry, where the chirality of drugs can significantly impact their efficacy and safety (Huang et al., 2010).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and influencing their activity. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPXHISNHAVBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















